3-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)propanoic acid
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Overview
Description
3-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group, connected to a propanoic acid moiety via a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by alkylation with ethyl iodide and trifluoromethylation using trifluoromethyl iodide.
Thioether Formation: The pyrazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Propanoic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 3-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)propanoic acid is unique due to its specific combination of a pyrazole ring with a thioether linkage and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13F3N2O2S |
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Molecular Weight |
282.28 g/mol |
IUPAC Name |
3-[[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H13F3N2O2S/c1-2-15-7(6-18-4-3-9(16)17)5-8(14-15)10(11,12)13/h5H,2-4,6H2,1H3,(H,16,17) |
InChI Key |
UKRKCLYCWXYJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CSCCC(=O)O |
Origin of Product |
United States |
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